Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate
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Overview
Description
Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms and a methoxyphenoxy group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by esterification. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize impurities. The process often includes rigorous purification steps to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups.
Substitution: The methoxyphenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenolic compounds, while substitution reactions can produce a variety of methoxyphenoxy derivatives .
Scientific Research Applications
Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate (DIME): Shares structural similarities and exhibits similar biological activities.
Levothyroxine: Another iodinated compound with distinct therapeutic applications in thyroid hormone replacement.
Uniqueness
Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its ability to disrupt microtubule assembly and induce apoptosis sets it apart from other similar compounds .
Properties
CAS No. |
54291-88-2 |
---|---|
Molecular Formula |
C16H14I2O4 |
Molecular Weight |
524.09 g/mol |
IUPAC Name |
methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate |
InChI |
InChI=1S/C16H14I2O4/c1-20-11-3-5-12(6-4-11)22-16-13(17)7-10(8-14(16)18)9-15(19)21-2/h3-8H,9H2,1-2H3 |
InChI Key |
RGDSRZRUEBFBSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(=O)OC)I |
Origin of Product |
United States |
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